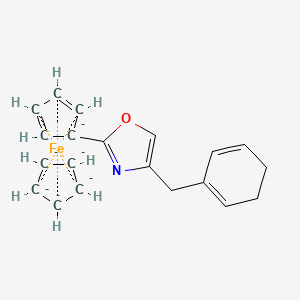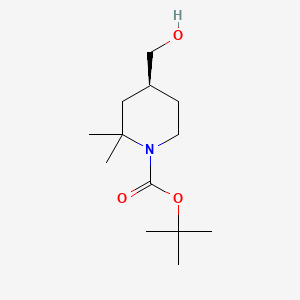
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate is an organic compound with the molecular formula C18H26O4. It is a derivative of malonic acid and is characterized by the presence of a diethyl ester group attached to a phenyl ring substituted with two ethyl groups and a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate typically involves the reaction of 2,6-diethyl-4-methylphenyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the malonate ester group. The reaction conditions usually involve refluxing the reactants in an organic solvent like ethanol .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved using a similar approach but with optimized conditions for higher yield and purity. The process may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The raw materials used are typically of high purity, and the reaction is carried out under controlled temperature and pressure conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: this compound can be oxidized to form diethyl 2-(2,6-diethyl-4-methylphenyl)malonic acid.
Reduction: Reduction can yield diethyl 2-(2,6-diethyl-4-methylphenyl)propanediol.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro or sulfonic acid groups.
Aplicaciones Científicas De Investigación
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate involves its role as a building block in organic synthesis. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The phenyl ring’s substituents influence the compound’s reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in similar synthetic applications.
Diethyl phenylmalonate: Another derivative of malonic acid with a phenyl group, used in the synthesis of barbiturates.
Dimethyl malonate: The dimethyl ester of malonic acid, used in similar chemical reactions.
Uniqueness
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of two ethyl groups and a methyl group on the phenyl ring makes it more sterically hindered compared to other malonate esters, affecting its reactivity in substitution and other reactions .
Propiedades
Fórmula molecular |
C18H26O4 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
diethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate |
InChI |
InChI=1S/C18H26O4/c1-6-13-10-12(5)11-14(7-2)15(13)16(17(19)21-8-3)18(20)22-9-4/h10-11,16H,6-9H2,1-5H3 |
Clave InChI |
ZNSOMUATIASSGI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1C(C(=O)OCC)C(=O)OCC)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


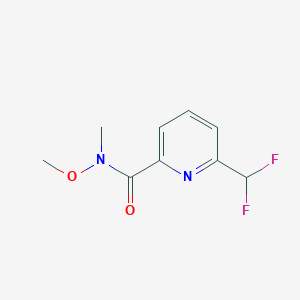
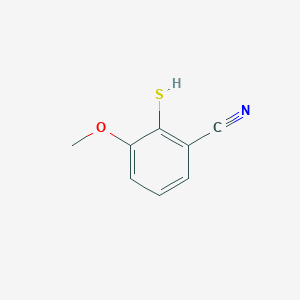


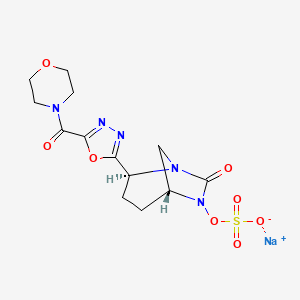
![[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol](/img/structure/B13911067.png)

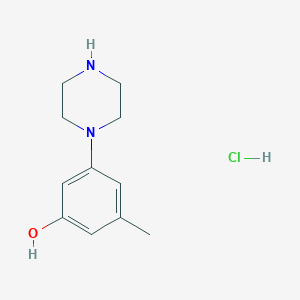
![[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate](/img/structure/B13911074.png)
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one](/img/structure/B13911079.png)
